molecular formula C19H26F2N2O4 B1403727 tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1373503-45-7

tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No. B1403727
M. Wt: 384.4 g/mol
InChI Key: RIVHQVZLYZNATP-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C19H28N2O4 and a molecular weight of 348.44 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyl group, a benzyloxy carbonyl group, a methyl group, and a piperidine ring . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 348.44 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediates

  • "tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate" is a key intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This compound is developed through a series of steps starting from 4-methylpyridinium, leading to efficient synthesis with a high total yield of 80.2% (Chen Xin-zhi, 2011).

Stereochemical Studies

  • Research on "tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate" and its derivatives focuses on stereochemical synthesis. The Mitsunobu reaction followed by alkaline hydrolysis leads to the formation of trans isomers, demonstrating the compound's utility in stereochemical applications (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Building Blocks for Amino Acids

Structural Studies

  • The compound has been used in structural studies, such as the preparation of "tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate" and its analysis using X-ray crystallography to form a porous three-dimensional network with hydrophobic channels (Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008).

Synthesis of Protected Diaminopropanoic Acid Esters

Anticancer Drug Intermediate

Dynamic Kinetic Resolution

Future Directions

The tert-butyl group is a topic of interest in both chemistry and biology due to its unique reactivity pattern . Future research could explore the use of this compound and similar compounds in various chemical transformations and their potential applications in biocatalytic processes .

properties

IUPAC Name

tert-butyl 3,3-difluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O4/c1-18(2,3)27-17(25)23-10-9-15(19(20,21)13-23)11-22-16(24)26-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVHQVZLYZNATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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